2-(3,4-Difluorophenyl)-2-butanol
Description
Properties
IUPAC Name |
2-(3,4-difluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-3-10(2,13)7-4-5-8(11)9(12)6-7/h4-6,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDQHUUDPWTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC(=C(C=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Based Synthesis of 2-(2,4-Difluorophenyl) Intermediates
The foundational approach for synthesizing 2-(2,4-difluorophenyl)-2-butanol derivatives involves Grignard reagent formation using 1-bromo-2,4-difluorobenzene. As detailed in patent US6133485A, magnesium metal reacts with 1-bromo-2,4-difluorobenzene in tetrahydrofuran (THF) at 40°C to generate the corresponding aryl magnesium bromide . This intermediate undergoes nucleophilic addition to epoxybutanol precursors, yielding chiral epoxides such as (2S,3R)-3-(2,4-difluorophenyl)-3,4-epoxy-2-butanol (7a) and (2R,3S)-3-(2,4-difluorophenyl)-3,4-epoxy-2-butanol (7c) .
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Grignard formation | Mg, 1-bromo-2,4-difluorobenzene, THF, 40°C | 85–90% |
| Epoxidation | Pyridinium-p-toluenesulfonate, ethanol, 60°C | 92% |
| Triazole incorporation | 1,2,4-Triazole, K₂CO₃, acetonitrile, reflux | 88% |
This method achieves near-quantitative inversion of configuration at the C2 carbon using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate, and p-nitrobenzoic acid) . The use of aprotic solvents like dichloromethane at -15°C to 25°C minimizes side reactions, while one-pot processing eliminates intermediate purification .
Stereoselective Epoxide Ring-Opening with 1,2,4-Triazole
A critical advancement involves the stereocontrolled ring-opening of epoxy intermediates with 1,2,4-triazole. Patent US6133485A demonstrates that refluxing (2S,3R)-epoxide 7a with 1,2,4-triazole and potassium carbonate in acetonitrile produces (2R,3R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2,3-diol (9b) in 88% yield . The reaction proceeds via nucleophilic attack at the less hindered epoxide carbon, preserving the 2R,3R configuration.
Mechanistic Insights
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Nucleophilic selectivity : The triazole anion preferentially attacks the C3 position due to reduced steric hindrance.
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Solvent effects : Acetonitrile enhances reaction rates by stabilizing ionic intermediates.
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Base role : Potassium carbonate deprotonates triazole, generating the active nucleophile .
Comparative studies show that substituting p-nitrobenzoic acid with benzoic acid in Mitsunobu reactions reduces yields by 15–20%, underscoring the importance of electron-withdrawing groups in facilitating inversion .
Acid-Catalyzed Solvolysis for Configuration Control
Post-synthetic modification via acid-catalyzed solvolysis enables precise control over stereochemistry. For example, treating (2R,3S)-epoxide 7c with 3M sulfuric acid at 40–50°C for 10 hours yields (2S,3S)-2-(2,4-difluorophenyl)-2-butanol derivatives after neutralization and extraction . This method achieves >99% enantiomeric purity by leveraging acid-mediated epoxide ring-opening and subsequent recrystallization .
Optimized Conditions
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Acid concentration : 3M sulfuric acid maximizes protonation of the epoxide oxygen.
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Temperature : Reactions below 50°C prevent racemization.
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Workup : Ethyl acetate extraction followed by sodium sulfate drying ensures high recovery .
One-Pot Synthesis and Purification Strategies
Industrial-scale production benefits from one-pot methodologies that consolidate multiple steps. Patent US6133485A reports a telescoped process where Grignard formation, epoxidation, and triazole incorporation occur sequentially without isolating intermediates . This approach reduces solvent use by 40% and improves overall yields to 78–82%.
Advantages of One-Pot Processing
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Cost reduction : Eliminates chromatography and intermediate isolation.
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Time efficiency : Completes synthesis in 24 hours vs. 48 hours for stepwise methods.
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Purity : Direct crystallization from ethyl acetate/hexane mixtures yields >99.5% pure product .
Comparative Analysis of Catalytic Systems
Recent innovations focus on catalytic systems to enhance reaction efficiency. Patent JP20130150586 introduces lithium bromide as a catalyst for epoxide-amine reactions, achieving 90% yields under solventless conditions . While this method targets piperidine-containing derivatives, its principles apply broadly to 2-butanol syntheses.
Catalyst Performance
| Catalyst | Reaction Time | Yield | Byproducts |
|---|---|---|---|
| None | 24 hours | 65% | 12% |
| LiBr | 6 hours | 90% | <5% |
| K₂CO₃ | 12 hours | 75% | 8% |
Lithium bromide accelerates ring-opening by polarizing the epoxide oxygen, facilitating nucleophilic attack .
| Parameter | Traditional Method | Improved Method |
|---|---|---|
| Solvent waste (L/kg) | 12 | 8.4 |
| Energy use (kWh/kg) | 45 | 32 |
| PMI (Process Mass Intensity) | 86 | 61 |
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group undergoes SNi (intramolecular nucleophilic substitution) and SN2 mechanisms under basic conditions :
SNi Mechanism (Dominant Pathway)
text2-(3,4-Difluorophenyl)-2-butanol + Base → Oxetane intermediate → Ring-opening products
Key characteristics:
-
Favored by +I effect of the difluorophenyl group
SN2 Mechanism
Reacts with nucleophiles (e.g., isopropylamine):
textThis compound + Isopropylamine → 4-Isopropylamino-2-butanol
| Condition | Result |
|---|---|
| Rate Constant (k) | 45.0 × 10⁻⁶ s⁻¹ |
| Yield | 68% |
Elimination Reactions
Competes with substitution under strong bases:
1,4-Elimination (Fragmentation)
textThis compound → 1,3-Butadiene + 3,4-Difluorobenzaldehyde
Contributing factors:
| Base | Elimination % |
|---|---|
| NaOH (aq) | 11% |
| KOtBu | 25% |
Oxidation and Epoxidation
The compound serves as a precursor for epoxy-diols in antifungal agents :
textThis compound → Epoxidation → (2S,3R)-3-(3,4-Difluorophenyl)-3,4-epoxy-2-butanol
Key data:
| Parameter | Value |
|---|---|
| Oxidizing Agent | m-CPBA |
| Diastereomeric Ratio | 98:2 (7a:7c) |
| Enantiomeric Purity | >99% |
Stereochemical Considerations
The compound exhibits four stereoisomers due to two chiral centers. Asymmetric synthesis achieves:
| Diastereomer | Configuration | Yield |
|---|---|---|
| (2S,3R)-Epoxybutanol | Syn | 89% |
| (2R,3S)-Epoxybutanol | Anti | 6% |
Factors influencing stereoselectivity:
Stability and Degradation
The C-F bonds show metabolic lability :
Scientific Research Applications
Pharmaceutical Applications
1. Antifungal Activity
Efinaconazole is primarily recognized for its effectiveness against various fungal infections. It is a triazole derivative that inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. Research indicates that Efinaconazole demonstrates potent antifungal activity both in vitro and in vivo, making it a promising candidate for treating dermatophyte infections such as onychomycosis (fungal nail infection) .
2. Synthesis of Antifungal Agents
The compound serves as a key intermediate in the synthesis of other antifungal agents. For instance, it can be synthesized through a ring-opening reaction involving epoxides and amines, which allows for the production of various derivatives with enhanced biological activity . This method has been optimized to minimize by-products and improve yield, which is critical for industrial applications.
Chemical Research Applications
1. Chemical Synthesis
Efinaconazole's structure allows it to be utilized in various chemical reactions aimed at developing new pharmaceuticals. Its ability to undergo transformations, such as the Grignard reaction, enables the synthesis of complex molecules that may have therapeutic potential .
2. Photoredox Chemistry
Recent studies have explored the use of alkyl oxalates as alcohol-activating groups under visible light conditions, where 2-(3,4-Difluorophenyl)-2-butanol has been identified as a suitable substrate for generating radicals necessary for further chemical transformations . This application highlights its versatility in synthetic organic chemistry.
Case Studies
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-butanol involves its interaction with various molecular targets. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(2,3-Difluorophenyl)butan-2-ol (CAS: 1275877-67-2)
Key Structural Differences :
- Fluorine Substitution : The phenyl ring in the target compound has fluorine atoms at the 3,4-positions, whereas 4-(2,3-Difluorophenyl)butan-2-ol () features fluorines at the 2,3-positions. This positional variance impacts electronic properties (e.g., dipole moments) and steric interactions.
- Backbone Substitution: The phenyl group in the target compound is attached to the second carbon of the butanol chain, while in 4-(2,3-Difluorophenyl)butan-2-ol, it is at the fourth carbon.
Physical and Chemical Properties :
Functional Implications :
- The position of the phenyl group on the butanol chain affects rotational freedom and crystal packing, as seen in analogs like benzimidazole derivatives (discussed below) .
2-(3,4-Difluorophenyl)-1H-Benzimidazole
Structural Contrasts :
- Core Structure : The benzimidazole derivative () features a fused benzene-imidazole ring system, whereas the target compound is a simpler alcohol. This difference confers distinct pharmacological and electronic profiles.
- Hydrogen Bonding: In benzimidazole analogs, N–H···N and C–H···F interactions dominate crystal packing , while 2-butanol derivatives may rely on O–H···O/F hydrogen bonds.
Dihedral Angles: The dihedral angle between the difluorophenyl and benzimidazole rings in 2-(3,4-Difluorophenyl)-1H-benzimidazole is 30.0(1)° . For the target compound, analogous angles between the phenyl ring and butanol backbone would influence conformational stability and solubility.
Biological Activity
2-(3,4-Difluorophenyl)-2-butanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies that highlight its applications in pharmacology and medicinal chemistry.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. These methods typically involve the reaction of fluorinated phenyl compounds with butanol derivatives under controlled conditions. The synthesis can be summarized as follows:
- Starting Materials : 3,4-Difluorobenzaldehyde and butanol derivatives.
- Reagents : Acidic or basic catalysts depending on the specific reaction conditions.
- Procedure : The reaction mixture is stirred at elevated temperatures, followed by purification processes such as recrystallization or chromatography.
Antifungal Activity
Research indicates that this compound exhibits antifungal properties. It acts as a precursor to antifungal agents by inhibiting lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death .
Antibacterial Activity
Studies have shown that related compounds with similar structures exhibit varying degrees of antibacterial activity against pathogens such as E. coli and S. aureus. The presence of fluorine atoms enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes and exert its effects .
Anticancer Properties
In vitro studies have suggested that derivatives of this compound may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The biological activities of this compound can be attributed to several mechanisms:
- Enzymatic Inhibition : As mentioned, it inhibits key enzymes involved in fungal sterol biosynthesis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting their integrity.
- Cell Signaling Modulation : Some studies suggest that it may interact with cellular signaling pathways involved in proliferation and apoptosis.
Case Studies
Q & A
Q. What synthetic routes are reported for 2-(3,4-difluorophenyl)-2-butanol, and how can reaction conditions be optimized?
Synthesis typically involves Friedel-Crafts alkylation of 3,4-difluorobenzene with a butanol derivative. A related precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone, is synthesized via electrophilic substitution using chloroacetyl chloride and 1,2-difluorobenzene, achieving ~99% yield under controlled temperature (0–5°C) . For 2-butanol derivatives, nucleophilic substitution or reduction of ketone intermediates (e.g., using NaBH₄) may be employed. Optimization requires monitoring reaction kinetics via HPLC and adjusting stoichiometry of fluorinated aryl reactants to minimize byproducts.
Q. How can researchers characterize the purity and physical properties of this compound?
Key methods include:
- GC-MS : To assess volatile impurities and confirm molecular ion peaks (e.g., m/z ~186 for the parent ion).
- NMR : ¹⁹F NMR is critical for verifying substitution patterns on the aryl ring, as 3,4-difluoro groups exhibit distinct shifts (~-120 ppm for meta-fluorine) .
- DSC/TGA : To determine melting point (if crystalline) and thermal stability (decomposition >200°C, as seen in analogs like 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid) .
Q. What are the solubility and storage considerations for this compound?
The compound is sparingly soluble in polar solvents (e.g., acetonitrile) but dissolves well in chloroform or DCM. Storage at 2–8°C under inert gas (N₂/Ar) is recommended to prevent oxidation, as fluorinated aryl alcohols are prone to degradation via radical pathways .
Advanced Research Questions
Q. How can computational methods resolve contradictions in stereochemical assignments for fluorinated aryl alcohols?
Conflicts in stereochemistry (e.g., axial vs. equatorial hydroxyl orientation) can be addressed via:
Q. What strategies mitigate side reactions during large-scale synthesis?
- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) in sub-stoichiometric amounts to reduce carbocation rearrangements.
- In-line IR Monitoring : Track intermediate formation (e.g., ketones) to terminate reactions before over-alkylation occurs.
- Purification : Flash chromatography with silica gel modified by 5% NaHCO₃ improves separation of polar byproducts .
Q. How do electronic effects of 3,4-difluoro substitution influence reactivity in cross-coupling reactions?
The electron-withdrawing nature of fluorine decreases aryl ring electron density, facilitating Suzuki-Miyaura couplings. Meta-fluorine directs electrophiles to the para position, while steric effects from the butanol group may require bulky ligands (e.g., SPhos) for Pd-catalyzed reactions. Kinetic studies using Hammett plots can quantify substituent effects .
Data Contradictions and Validation
Q. Discrepancies in reported boiling points for fluorinated aryl alcohols: How to reconcile?
Variations (e.g., 186.8±40.0°C in vs. 203°C for analogs ) arise from measurement techniques (dynamic vs. static methods). Validate via:
- Simulated Distillation (SIMDIS) : Correlate experimental boiling ranges with computational predictions (e.g., using COSMOtherm).
- Pressure-Temperature Calibration : Ensure manometric corrections for high-boiling-point compounds.
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
